2,4(1H,3H)-Quinazolinedione, 3-(2-aminoethyl)-
Description
Contextualization of Quinazolinedione Heterocycles
The quinazoline (B50416) ring system, a bicyclic heterocycle consisting of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, is a cornerstone of modern medicinal chemistry. nih.govresearchgate.net When oxidized to feature two carbonyl groups, the resulting 2,4(1H,3H)-quinazolinedione scaffold emerges as a particularly stable and versatile structure. nih.gov This "privileged structure" is found in numerous naturally occurring alkaloids and has been extensively utilized by chemists to develop synthetic compounds with a wide array of biological activities. nih.govnih.gov The academic fascination with this scaffold is largely due to its ability to interact with a variety of biological targets, which has led to the development of compounds with potential antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. nih.govnih.gov
Historical Perspectives on Quinazolinedione Synthesis and Modification in Academia
The foundational synthesis of the quinazoline nucleus dates back to the late 19th century. nih.gov Since then, academic research has produced a plethora of synthetic routes to the 2,4(1H,3H)-quinazolinedione core and its derivatives. Early methods often involved the reaction of anthranilic acid derivatives with urea (B33335) or its equivalents at high temperatures. mdpi.com
Subsequent academic endeavors have focused on developing milder and more efficient synthetic strategies, as well as methodologies for the regioselective substitution at the N-1 and N-3 positions. Common synthetic pathways to 3-substituted-2,4(1H,3H)-quinazolinediones often start from 2-aminobenzamides, 2-ureidobenzoic esters, or 2-isocyanatobenzoyl chlorides. nih.gov For instance, the cyclization of N-substituted-2-aminobenzamides using condensing agents like triphosgene (B27547) has been reported as an effective method. nih.gov The table below summarizes some of the key intermediate types used in the synthesis of N-3 substituted quinazolinediones.
| Intermediate Class | General Synthetic Approach | Reference |
| 2-Aminobenzamides | Cyclization with a carbonyl source (e.g., phosgene, triphosgene, CDI) | nih.gov |
| 2-Ureidobenzoic Esters | Base- or heat-induced intramolecular cyclization | nih.gov |
| 2-Isocyanatobenzoates | Reaction with primary amines followed by cyclization | nih.gov |
These synthetic advancements have enabled the creation of large libraries of quinazolinedione derivatives for structure-activity relationship (SAR) studies, a common practice in academic drug discovery projects. tandfonline.comacs.org
Identification of Research Gaps Concerning 2,4(1H,3H)-Quinazolinedione, 3-(2-aminoethyl)-
Despite the extensive body of literature on 3-substituted-2,4(1H,3H)-quinazolinediones, a thorough review of academic journals and chemical databases reveals a significant research gap concerning the specific compound 2,4(1H,3H)-Quinazolinedione, 3-(2-aminoethyl)-. While its chemical structure is cataloged in databases such as PubChem, there is a notable absence of dedicated scholarly articles detailing its synthesis, characterization, or biological evaluation. nih.gov
The existing academic literature tends to focus on derivatives where the N-3 substituent is a bulky aromatic group, a complex heterocyclic system, or a long alkyl chain with a terminal functional group that is often protected or part of a larger pharmacophore. tandfonline.comacs.org The simple, unprotected 3-(2-aminoethyl) derivative appears to have been largely overlooked as a primary subject of academic investigation. This is a curious omission, given that the primary amine functionality offers a versatile handle for further chemical modification.
Rationale for Investigating 2,4(1H,3H)-Quinazolinedione, 3-(2-aminoethyl)- within Academic Frameworks
The lack of focused research on 2,4(1H,3H)-Quinazolinedione, 3-(2-aminoethyl)- presents a clear opportunity for academic exploration. There are several compelling reasons to investigate this specific compound.
First, the presence of a primary amino group on the ethyl substituent at the N-3 position makes it an ideal synthetic intermediate. This nucleophilic site could be used for a wide range of derivatization reactions, allowing for the facile introduction of diverse functional groups and the construction of novel compound libraries. This aligns well with the objectives of exploratory chemical synthesis and drug discovery programs in academia.
Second, the structural motif of a quinazolinedione core linked to an aminoethyl side chain is of potential interest for its biological activity. The terminal amino group could interact with biological targets through hydrogen bonding or ionic interactions. Given that various 3-substituted quinazolinediones have shown promise as enzyme inhibitors and receptor antagonists, it is plausible that this fundamental derivative could exhibit interesting biological properties in its own right. tandfonline.comacs.org For example, related compounds with more complex N-3 side chains have been investigated for their antihypertensive effects by interacting with adrenoceptors. doi.org A systematic study of this simpler analog could provide valuable baseline data for understanding the SAR of this class of compounds.
The following table outlines potential areas of academic inquiry for this understudied compound:
| Research Area | Potential Focus | Academic Significance |
| Synthetic Chemistry | Development and optimization of a high-yield synthesis for the title compound. | Contribution to synthetic methodology for functionalized quinazolinediones. |
| Medicinal Chemistry | Use as a scaffold for the synthesis of new derivatives and screening for biological activity (e.g., antimicrobial, anticancer). | Discovery of new lead compounds and elucidation of structure-activity relationships. |
| Structural Biology | Crystallographic studies to understand its solid-state conformation and intermolecular interactions. | Providing fundamental structural data for computational modeling and drug design. |
Structure
3D Structure
Properties
IUPAC Name |
3-(2-aminoethyl)-1H-quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c11-5-6-13-9(14)7-3-1-2-4-8(7)12-10(13)15/h1-4H,5-6,11H2,(H,12,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTAUXYQQSCPGHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2,4 1h,3h Quinazolinedione, 3 2 Aminoethyl and Its Precursors
Retrosynthetic Analysis of the 2,4(1H,3H)-Quinazolinedione, 3-(2-aminoethyl)- Core
A logical retrosynthetic analysis of 2,4(1H,3H)-quinazolinedione, 3-(2-aminoethyl)- suggests several key disconnections. The primary disconnection can be made at the N-3 position, separating the 2-aminoethyl side chain from the quinazolinedione core. This leads to a quinazolinedione precursor and a suitable 2-aminoethyl synthon.
Further disconnection of the quinazolinedione ring itself typically involves breaking the amide bonds. A common strategy is to disconnect the N1-C2 and C4-N3 bonds, leading back to an anthranilic acid derivative. In the context of the target molecule, this retrosynthetic approach points to 2-(2-aminoethyl)amino-benzoic acid or a protected version thereof as a key intermediate. This intermediate contains the pre-installed N-3 side chain, simplifying the final cyclization step.
Alternatively, the quinazolinedione core can be disconnected to reveal anthranilic acid or its derivatives and a source for the C2 carbonyl group, such as phosgene, urea (B33335), or carbon dioxide. The 2-aminoethyl side chain could then be introduced in a subsequent alkylation step.
Classical Synthetic Routes to Quinazolinedione Derivatives Relevant to the Compound
Classical approaches to the synthesis of quinazolinedione derivatives often involve multi-step sequences starting from readily available precursors like anthranilic acid. These methods have been extensively studied and optimized in academic settings.
Multi-Step Conversions and Yield Optimization in Academic Settings
One of the most common classical routes to 3-substituted 2,4(1H,3H)-quinazolinediones involves the reaction of an N-substituted anthranilic acid with a carbonylating agent. For the target compound, this would entail the cyclization of a 2-(2-aminoethyl)amino-benzoic acid derivative. The amino group on the side chain typically requires protection to prevent side reactions. A common protecting group is the tert-butyloxycarbonyl (Boc) group.
The synthesis can proceed via the formation of an intermediate 2-aminobenzamide, which is then cyclized. For instance, N-substituted 2-aminobenzamides can be cyclized using reagents like triphosgene (B27547). Optimization of such reactions often involves screening different solvents, bases, and reaction temperatures to maximize the yield of the desired quinazolinedione.
Another established method is the reaction of isatoic anhydride (B1165640) with a primary amine. In this case, reaction with ethylenediamine (B42938) would introduce the 2-aminoethyl side chain. The reaction conditions, such as the solvent and temperature, are crucial for achieving good yields and minimizing the formation of byproducts.
The following table summarizes typical yields for the synthesis of 3-substituted quinazolinediones using classical methods, which can be considered as a benchmark for the synthesis of the target compound.
| Precursor 1 | Precursor 2 | Method | Product | Yield (%) |
| Isatoic Anhydride | Primary Amine | Condensation | 3-Substituted Quinazolinedione | 70-90 |
| N-Substituted Anthranilic Acid | Phosgene/Triphosgene | Cyclization | 3-Substituted Quinazolinedione | 60-85 |
| 2-Aminobenzamide | Carbonyl diimidazole (CDI) | Cyclization | Quinazolinedione | Moderate |
Precursor Synthesis and Purification Strategies for 2-(2-aminoethyl)amino-benzoic acid derivatives
The synthesis of the key precursor, 2-(2-aminoethyl)amino-benzoic acid, can be achieved through several routes. A common approach is the nucleophilic substitution of a halogenated benzoic acid, such as 2-chlorobenzoic acid or 2-fluorobenzoic acid, with ethylenediamine. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed. The choice of solvent and reaction temperature is critical for optimizing the yield and minimizing side reactions, such as the formation of over-alkylated products.
Alternatively, a reductive amination reaction between 2-aminobenzaldehyde (B1207257) and a protected aminoacetaldehyde derivative, followed by oxidation of the resulting aldehyde, can also yield the desired precursor.
Purification of 2-(2-aminoethyl)amino-benzoic acid derivatives often involves crystallization or column chromatography. Due to the amphoteric nature of the unprotected precursor, purification can be challenging. Therefore, it is often synthesized and used in a protected form, for example, as the N-Boc derivative. The purification of the protected intermediate is generally more straightforward, often involving standard silica (B1680970) gel chromatography. The hydrochloride salt of the final deprotected precursor can also be prepared to facilitate handling and purification.
Modern Synthetic Approaches for 2,4(1H,3H)-Quinazolinedione, 3-(2-aminoethyl)-
Modern synthetic chemistry offers more efficient and environmentally friendly alternatives to classical methods. These include transition metal-catalyzed reactions and the application of green chemistry principles.
Transition Metal-Catalyzed Coupling Reactions in Synthesis
Transition metal catalysis has emerged as a powerful tool for the synthesis of quinazolinediones. nih.gov Copper-catalyzed and palladium-catalyzed C-N cross-coupling reactions are particularly relevant for the synthesis of N-substituted anthranilic acid precursors. For instance, the coupling of 2-halobenzoic acids with N-Boc-ethylenediamine can be efficiently catalyzed by copper or palladium complexes, often with high yields and good functional group tolerance.
Furthermore, transition metal catalysts can be employed in the cyclization step. For example, palladium-catalyzed carbonylation reactions of 2-haloanilines in the presence of an amine and carbon monoxide can provide a direct route to the quinazolinedione core. While not yet specifically reported for the target compound, these methods offer a promising avenue for a more streamlined synthesis.
The table below provides an overview of some transition metal-catalyzed reactions relevant to the synthesis of quinazolinedione derivatives.
| Catalyst | Reactant 1 | Reactant 2 | Reaction Type | Product |
| Copper(I) iodide | 2-Bromobenzoic acid | N-Boc-ethylenediamine | C-N Coupling | N-Substituted Anthranilic Acid |
| Palladium(II) acetate (B1210297) | 2-Iodoaniline | Ethylenediamine, CO | Carbonylative Cyclization | 3-(2-aminoethyl)-quinazolinedione |
| Rhodium(III) chloride | Anthranilamide | Formaldehyde | Cyclocondensation | Quinazolinedione |
Green Chemistry Principles in the Synthesis of Quinazolinediones
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including quinazolinediones. This involves the use of environmentally benign solvents, catalysts, and reaction conditions.
One notable green approach is the use of water as a solvent. koreascience.kr The synthesis of quinazolinediones has been reported in aqueous media, which avoids the use of volatile and often toxic organic solvents. Additionally, the use of microwave irradiation can significantly reduce reaction times and energy consumption.
Catalyst-free, one-pot syntheses are also a hallmark of green chemistry. For instance, the three-component reaction of an aniline, an aldehyde, and a source of the C2 carbonyl, such as urea or carbon dioxide, can provide a highly atom-economical route to quinazolinediones. The use of ionic liquids as recyclable reaction media and catalysts is another promising green strategy that has been explored for quinazolinone synthesis. nih.govresearchgate.net
Flow Chemistry Applications in Compound Preparation
Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. While specific literature on the flow synthesis of 3-(2-aminoethyl)-2,4(1H,3H)-quinazolinedione is not prevalent, the application of this technology to the synthesis of the core quinazoline-2,4(1H,3H)-dione scaffold is well-documented and provides a viable pathway to its precursors.
A notable application involves the reaction of 2-aminobenzonitrile (B23959) derivatives with carbon dioxide (CO₂) using a continuous-flow microreactor. researchgate.net This process often employs an ionic liquid (IL), such as 1-butyl-3-methylimidazolium acetate ([Bmim]Ac) or others, which can function as both the solvent and the catalyst. rsc.orgacs.org In one such system, a gas-liquid laminar flow is established within the microreactor, enhancing the mass transfer between the gaseous CO₂ and the ionic liquid phase containing the 2-aminobenzonitrile substrate. researchgate.net This method allows for the efficient synthesis of the quinazoline-2,4(1H,3H)-dione ring system under atmospheric pressure, which is a significant improvement over methods requiring high pressures of CO₂. researchgate.netrsc.org
The general reaction proceeds by the IL-catalyzed cyclization of 2-aminobenzonitrile with CO₂. The product, a quinazoline-2,4-(1H,3H)-dione, often precipitates from the reaction medium upon the addition of an anti-solvent, which simplifies purification. researchgate.net This flow-based approach significantly reduces reaction times and allows for a continuous production process. researchgate.net
| Substrate | Catalyst/Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|
| 2-Aminobenzonitrile | [HDBU][TFE] | Continuous-flow microreactor, pure CO₂, 251s residence time | >81% | researchgate.netresearchgate.net |
| 2-Aminobenzonitrile | [Bmim]Ac | Batch reactor, 1 atm CO₂, 80 °C, 2h | 98% | rsc.org |
Once the unsubstituted quinazoline-2,4(1H,3H)-dione is formed, it can serve as a key precursor for the subsequent introduction of the 3-(2-aminoethyl)- side chain.
Functional Group Interconversions and Protection Strategies
The synthesis of 3-(2-aminoethyl)-2,4(1H,3H)-quinazolinedione heavily relies on strategic functional group interconversions (FGI) and the use of protecting groups to ensure regioselectivity and prevent unwanted side reactions.
The primary route to introduce the side chain is through the N-alkylation of the pre-formed quinazoline-2,4(1H,3H)-dione ring system. juniperpublishers.comresearchgate.net The quinazolinedione scaffold has two potential sites for alkylation at the N1 and N3 positions. However, alkylation typically occurs selectively at the N3 position under various conditions. juniperpublishers.comresearchgate.net
A critical challenge in this synthesis is the presence of the primary amino group on the ethyl side chain, which is nucleophilic and can compete in the alkylation reaction or lead to polymerization. To circumvent this, a protection strategy is essential. The amino group of the alkylating agent is temporarily masked with a protecting group.
Common Protection Strategies:
Phthalimide (B116566) Protection: A common and robust method involves using N-(2-bromoethyl)phthalimide as the alkylating agent. The quinazolinedione anion, generated by a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF), displaces the bromide. The phthalimide group is highly stable to these conditions and effectively protects the primary amine.
Boc Protection: Alternatively, a tert-butyloxycarbonyl (Boc) protected agent like 2-(Boc-amino)ethyl bromide can be used. The Boc group is also stable under basic alkylation conditions.
Key Functional Group Interconversion Steps:
N-Alkylation: This step involves the formation of a C-N bond at the N3 position of the quinazolinedione.
Quinazoline-2,4(1H,3H)-dione + Base → Quinazolinedione anion
Quinazolinedione anion + Br-CH₂CH₂-N(Prot) → 3-[2-(Protected amino)ethyl]-2,4(1H,3H)-quinazolinedione
Deprotection: After successful alkylation, the protecting group is removed to reveal the desired primary amine. This is a crucial FGI step.
For Phthalimide: Deprotection is typically achieved by hydrazinolysis, reacting the protected intermediate with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) in a solvent like ethanol. This cleaves the phthalimide ring, liberating the free amine.
For Boc: The Boc group is readily cleaved under acidic conditions, for example, using trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrogen chloride (HCl) in an organic solvent.
| Step | Reactants | Reagents/Conditions | Product | Reference |
|---|---|---|---|---|
| N-Alkylation | Quinazolin-4(3H)-one, Ethyl 6-bromohexanoate | K₂CO₃, DMF | N3-alkylated product | researchgate.net |
| Deprotection (Hydrazinolysis) | N-Phthaloyl protected amine | Hydrazine hydrate, Ethanol, Reflux | Primary amine | General Method |
| Deprotection (Acidolysis) | N-Boc protected amine | TFA, DCM or HCl/Dioxane | Primary amine | General Method |
Stereoselective Synthesis Methodologies
Stereoselective synthesis methodologies are not applicable to the preparation of 2,4(1H,3H)-Quinazolinedione, 3-(2-aminoethyl)- . The target molecule is achiral and does not possess any stereocenters or elements of chirality such as axial chirality. The precursors commonly used for its synthesis are also typically achiral. Therefore, the control of stereochemistry is not a consideration in the synthetic route to this specific compound.
Chemical Derivatization and Structural Modification of 2,4 1h,3h Quinazolinedione, 3 2 Aminoethyl
Introduction of Substituents at the Quinazolinedione Ring System
The quinazolinedione core, consisting of a fused benzene (B151609) and pyrimidinedione ring, offers several positions for substitution. The reactivity of the benzene portion of the scaffold allows for the introduction of various functional groups through several established and emerging synthetic strategies.
Electrophilic Aromatic Substitution Strategies
Electrophilic aromatic substitution (SEAr) is a fundamental strategy for functionalizing aromatic rings. wikipedia.org In the context of the 2,4(1H,3H)-quinazolinedione ring system, the reaction is directed by the existing substituents. The pyrimidinedione portion of the molecule is generally electron-withdrawing, which deactivates the fused benzene ring towards electrophilic attack. Conversely, the nitrogen atom (N-1) and the benzene ring itself can influence the regioselectivity.
Common Electrophilic Aromatic Substitution Reactions:
Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid.
Halogenation: Introduction of a halogen (e.g., -Cl, -Br) using a halogenating agent with a Lewis acid catalyst. nih.gov
Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid.
Friedel-Crafts Alkylation/Acylation: Introduction of an alkyl or acyl group, although these reactions can be challenging on deactivated rings.
Nucleophilic Aromatic Substitution Methodologies
Nucleophilic aromatic substitution (SNAr) provides a powerful and often more regioselective alternative for functionalizing the quinazoline (B50416) core, particularly when the ring is substituted with good leaving groups, such as halogens. mdpi.comnih.gov This strategy typically involves starting with a precursor like 2,4-dichloroquinazoline (B46505). The chlorine atoms at the C2 and C4 positions are highly susceptible to displacement by nucleophiles.
Research has shown that SNAr reactions on 2,4-dichloroquinazoline precursors are highly regioselective, with the C4 position being significantly more reactive towards nucleophilic attack than the C2 position. mdpi.comnih.gov This allows for the sequential and controlled introduction of different substituents.
Table 1: Examples of Nucleophilic Substitution on Quinazoline Precursors
| Nucleophile | Reagent Example | Resulting Functional Group |
|---|---|---|
| Amines | Primary or secondary amines (e.g., anilines, benzylamines) | Amino group (-NHR or -NRR') |
| Alcohols | Alkoxides (e.g., sodium methoxide) | Alkoxy group (-OR) |
This methodology allows for the synthesis of a diverse library of 4-substituted quinazoline derivatives, which can then be further modified, for instance, by introducing the 3-(2-aminoethyl) side chain. mdpi.com
C-H Functionalization Approaches
In recent years, transition-metal-catalyzed C-H bond functionalization has emerged as a highly efficient and atom-economical tool for modifying heterocyclic scaffolds, including quinazolinones. bohrium.comrsc.org This approach avoids the need for pre-functionalized starting materials (like halogenated precursors) by directly converting C-H bonds into new C-C, C-N, or C-O bonds. bohrium.com
Various transition metals, including palladium (Pd), rhodium (Rh), and copper (Cu), have been employed to catalyze the C-H functionalization of the quinazolinone core. researchgate.netnih.gov These reactions often utilize a directing group to control the regioselectivity of the substitution, typically at the position ortho to the directing group.
Table 2: Transition-Metal-Catalyzed C-H Functionalization of Quinazolinones
| Reaction Type | Catalyst System Example | Reagent | Bond Formed |
|---|---|---|---|
| Arylation | Pd(OAc)2 | Aryl halides, Arylboronic acids | C-C |
| Amination | [Cp*RhCl2]2/AgBF4 | Dioxazolones | C-N |
| Alkylation | Pd(OAc)2 | Alkyl halides | C-C |
These advanced methods offer a direct route to novel quinazolinedione derivatives with a wide array of substituents, showcasing the synthetic versatility of this scaffold. rsc.orgorganic-chemistry.org
Modifications at the N-3 Aminoethyl Moiety
The primary amine of the 3-(2-aminoethyl) side chain is a key site for derivatization, providing a handle for introducing a vast range of functionalities through well-established amine chemistry.
Amine Functionalization (e.g., acylation, alkylation, sulfonylation)
The nucleophilic nature of the terminal primary amine allows for straightforward reactions with various electrophiles.
Acylation: The amine readily reacts with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base to form amide derivatives. This is a common strategy to introduce diverse carbonyl-containing moieties.
Alkylation: Reaction with alkyl halides or other alkylating agents leads to the formation of secondary or tertiary amines. mdpi.comnih.gov This modification can introduce simple alkyl chains or more complex cyclic or functionalized groups.
Sulfonylation: The amine can be converted to a sulfonamide by reacting with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base. nih.gov Sulfonamides are important functional groups in medicinal chemistry. rsc.org
Table 3: Functionalization Reactions at the N-3 Aminoethyl Moiety
| Reaction | Reagent Example | Conditions | Product |
|---|---|---|---|
| Acylation | Acetyl chloride | Base (e.g., Triethylamine) | N-(2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)ethyl)acetamide |
| Alkylation | Benzyl bromide | Base (e.g., K2CO3) | 3-(2-(benzylamino)ethyl)quinazolinedione |
These derivatization strategies significantly expand the chemical diversity of the parent compound by modifying the properties of the side chain. nih.gov
Cyclization Reactions involving the Aminoethyl Side Chain
The N-3 aminoethyl side chain can participate in cyclization reactions to form novel fused or spiro-heterocyclic systems. The terminal amine and the adjacent N-3 nitrogen can act as nucleophiles, enabling the construction of new rings. For instance, reaction with 1,2- or 1,3-dicarbonyl compounds can lead to the formation of five- or six-membered heterocyclic rings, respectively.
One potential strategy involves the condensation of the terminal amine with an appropriate electrophile to initiate an intramolecular cyclization. For example, reaction with a molecule containing both an aldehyde and a leaving group could lead to the formation of a new ring fused to the quinazoline system via the N-3 side chain. Such strategies are analogous to annulation reactions used to build complex heterocyclic systems from simpler quinazolinone precursors. beilstein-journals.org The construction of these novel polycyclic systems represents an advanced method for profound structural modification of the original scaffold.
Development of Libraries of 2,4(1H,3H)-Quinazolinedione, 3-(2-aminoethyl)- Analogs
The core strategy for developing libraries of 2,4(1H,3H)-Quinazolinedione, 3-(2-aminoethyl)- analogs revolves around the versatile reactivity of the quinazolinedione scaffold and the pendant amino group. These libraries are synthesized to explore the impact of various substituents on the biological activity of the parent compound. The primary point of diversification is typically the terminal amino group of the 3-(2-aminoethyl)- side chain, although modifications to the quinazolinedione ring system itself are also possible.
Parallel Synthesis Techniques
Parallel synthesis allows for the simultaneous synthesis of a large number of compounds in a spatially separated manner, typically in microtiter plates or arrays of reaction vessels. This methodology is highly efficient for generating focused libraries of analogs where a common core structure is reacted with a diverse set of building blocks.
A common approach for the parallel synthesis of 3-(2-aminoethyl)-2,4(1H,3H)-quinazolinedione analogs involves a multi-component reaction strategy. One of the most utilized methods starts with isatoic anhydride (B1165640), which serves as a versatile precursor to the quinazolinedione ring. In a typical reaction, isatoic anhydride is treated with a diamine, such as a protected form of ethylenediamine (B42938), to introduce the 3-(2-aminoethyl)- side chain. The resulting intermediate can then be cyclized to form the quinazolinedione core.
The power of parallel synthesis is harnessed in the subsequent derivatization of the terminal amino group. A library of analogs can be rapidly generated by reacting the parent compound with a diverse panel of reagents. These reagents can include, but are not limited to:
Acylating agents: A wide variety of acid chlorides and anhydrides can be used to introduce different acyl groups, thereby exploring the effect of varying chain lengths, branching, and aromaticity.
Sulfonylating agents: Reaction with various sulfonyl chlorides allows for the introduction of sulfonamide functionalities, which can significantly alter the electronic and steric properties of the molecule.
Alkylating agents: A range of alkyl halides can be employed to introduce different alkyl groups at the terminal amine.
Isocyanates and Isothiocyanates: These reagents lead to the formation of urea (B33335) and thiourea (B124793) derivatives, respectively, providing another avenue for structural diversification.
The reactions are typically carried out in an array of small reactors, and purification of the resulting library members is often streamlined using high-throughput techniques such as automated flash chromatography or preparative HPLC.
Table 1: Exemplar Building Blocks for Parallel Synthesis of 2,4(1H,3H)-Quinazolinedione, 3-(2-aminoethyl)- Analogs
| Reagent Class | Example Building Blocks | Resulting Functional Group |
| Acid Chlorides | Acetyl chloride, Benzoyl chloride, Cyclopropanecarbonyl chloride | Amide |
| Sulfonyl Chlorides | Methanesulfonyl chloride, Benzenesulfonyl chloride, p-Toluenesulfonyl chloride | Sulfonamide |
| Alkyl Halides | Methyl iodide, Benzyl bromide, Ethyl bromoacetate | Secondary or Tertiary Amine |
| Isocyanates | Phenyl isocyanate, Methyl isocyanate, Cyclohexyl isocyanate | Urea |
Solid-Phase Organic Synthesis (SPOS) for Analog Generation
Solid-phase organic synthesis (SPOS) offers several advantages for the generation of compound libraries, including the simplification of reaction work-up and purification. In SPOS, the starting material is covalently attached to an insoluble polymer support (resin), and subsequent reactions are carried out in a heterogeneous manner. Excess reagents and by-products are easily removed by simple filtration and washing of the resin.
A plausible solid-phase strategy for the synthesis of a library of 3-(2-aminoethyl)-2,4(1H,3H)-quinazolinedione analogs could begin with the immobilization of a suitable precursor onto the solid support. For instance, an anthranilic acid derivative could be attached to a resin, such as Wang or Rink amide resin.
The synthesis would then proceed in a stepwise fashion on the solid support:
Attachment to Resin: An appropriately protected anthranilic acid is coupled to the solid support.
Introduction of the Side Chain: The resin-bound anthranilic acid is then reacted with a protected form of 2-aminoethanol or a similar bifunctional reagent.
Cyclization: The intermediate is cyclized to form the quinazolinedione ring. This can often be achieved by treatment with a carbonylating agent like phosgene, triphosgene (B27547), or carbonyldiimidazole.
Deprotection and Diversification: The protecting group on the terminal amine of the 3-(2-aminoethyl)- side chain is removed, and the now-free amine is reacted with a library of diverse building blocks (as described in the parallel synthesis section) in separate reaction vessels.
Cleavage from Resin: Finally, the desired analogs are cleaved from the solid support, typically by treatment with a strong acid such as trifluoroacetic acid (TFA), to yield the final products in a purified form.
This solid-phase approach is highly amenable to automation and allows for the construction of large and diverse libraries of quinazolinedione analogs with high purity.
Table 2: General Solid-Phase Synthesis Scheme for 3-(2-aminoethyl)-2,4(1H,3H)-quinazolinedione Analogs
| Step | Description | Key Reagents |
| 1 | Immobilization of protected anthranilic acid on a solid support. | Protected Anthranilic Acid, Coupling Agents (e.g., DIC, HOBt), Solid Support (e.g., Rink Amide Resin) |
| 2 | Coupling with a protected amino alcohol. | Protected Amino Alcohol, Coupling Agents |
| 3 | Cyclization to form the quinazolinedione ring. | Carbonylating Agent (e.g., Triphosgene) |
| 4 | Deprotection of the terminal amine. | Deprotecting Agent (e.g., Piperidine for Fmoc) |
| 5 | Diversification of the terminal amine. | Library of Building Blocks (Acid Chlorides, Sulfonyl Chlorides, etc.) |
| 6 | Cleavage from the solid support. | Cleavage Cocktail (e.g., TFA-based) |
The systematic application of these high-throughput synthesis methodologies provides a powerful platform for the extensive exploration of the chemical space around the 2,4(1H,3H)-Quinazolinedione, 3-(2-aminoethyl)- scaffold, facilitating the identification of new derivatives with potentially enhanced biological activities.
Structural Elucidation and Advanced Spectroscopic Analysis of 2,4 1h,3h Quinazolinedione, 3 2 Aminoethyl and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. For 2,4(1H,3H)-Quinazolinedione, 3-(2-aminoethyl)-, both ¹H and ¹³C NMR would provide definitive structural information.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the quinazolinedione ring, the methylene (B1212753) protons of the ethyl chain, the amine protons, and the amide proton. The aromatic region would likely display a complex set of multiplets for the four protons on the benzene (B151609) ring. The two methylene groups of the ethyl side chain would appear as two distinct triplets, assuming free rotation. The chemical shifts are influenced by their proximity to the electronegative nitrogen atoms and the aromatic ring. The amine (NH₂) and amide (NH) protons would appear as broad singlets that are exchangeable with D₂O. nih.gov
¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data. It would show signals for the two carbonyl carbons of the dione (B5365651) structure at the downfield end of the spectrum. The aromatic carbons would give rise to several signals in the 115-150 ppm range, with quaternary carbons showing lower intensity. The two methylene carbons of the ethyl chain would be found in the aliphatic region of the spectrum.
Predicted ¹H and ¹³C NMR Data: Based on data from similar quinazolinedione structures, the following table outlines the predicted chemical shifts. rsc.orgresearchgate.net
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |
| Aromatic CH (4x) | 7.20 - 8.10 | m | 115 - 135 |
| Aromatic C (Quaternary, 2x) | - | - | 115 - 150 |
| N-CH ₂ | ~4.10 | t | ~40 |
| CH ₂-NH₂ | ~3.00 | t | ~42 |
| NH (Amide) | ~11.0 | br s | - |
| NH ₂ (Amine) | Variable, broad | br s | - |
| C=O (C4) | - | - | ~163 |
| C=O (C2) | - | - | ~152 |
Note: Predicted values are based on general principles and data for analogous compounds. Actual experimental values may vary based on solvent and other conditions.
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight and gain structural insights from the fragmentation patterns of a compound. For 2,4(1H,3H)-Quinazolinedione, 3-(2-aminoethyl)- (Molecular Formula: C₁₀H₁₁N₃O₂), the expected exact mass is approximately 205.0851 g/mol .
In an Electron Impact (EI) mass spectrum, the compound would be expected to show a molecular ion peak (M⁺) at m/z 235. researchgate.net The fragmentation pattern would likely involve the cleavage of the side chain. Key fragmentation pathways could include:
Cleavage of the C-N bond between the ethyl group and the amine, leading to a fragment corresponding to the loss of the NH₂ group.
Cleavage of the N-C bond of the side chain at the quinazolinedione ring, resulting in a prominent peak corresponding to the quinazolinedione core and another for the aminoethyl radical.
Loss of carbonyl groups (CO) from the heterocyclic ring is also a common fragmentation pathway for quinazolinones. researchgate.net
Predicted Fragmentation Data (EI-MS):
| m/z Value | Predicted Fragment Identity | Fragmentation Pathway |
| 205 | [M]⁺ | Molecular Ion |
| 189 | [M - NH₂]⁺ | Loss of terminal amino group |
| 162 | [Quinazolinedione]⁺ | Cleavage of the N-C bond of the side chain |
| 44 | [CH₂CH₂NH₂]⁺ | Cleavage of the N-C bond of the side chain |
| 134 | [162 - CO]⁺ | Loss of a carbonyl group from the ring |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an effective tool for identifying the functional groups present in a molecule. The IR spectrum of 2,4(1H,3H)-Quinazolinedione, 3-(2-aminoethyl)- would be characterized by absorption bands corresponding to the N-H, C=O, C-N, and aromatic C-H bonds. sapub.orgresearchgate.net
The presence of both an amide and a primary amine would result in N-H stretching vibrations in the region of 3100-3400 cm⁻¹. The two carbonyl groups of the dione would lead to strong, distinct C=O stretching absorptions, typically between 1650 and 1710 cm⁻¹. sapub.org Aromatic C=C stretching bands would appear in the 1450-1600 cm⁻¹ region, while aromatic C-H stretching would be observed above 3000 cm⁻¹.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3350 - 3250 | N-H Stretch | Primary Amine (NH₂) |
| ~3200 | N-H Stretch | Amide (N-H) |
| 3100 - 3000 | C-H Stretch | Aromatic |
| 2960 - 2850 | C-H Stretch | Aliphatic (CH₂) |
| ~1710 | C=O Stretch | Dione Carbonyl |
| ~1660 | C=O Stretch | Dione Carbonyl |
| 1620 - 1450 | C=C Stretch | Aromatic Ring |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Chromophore Analysis
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems and chromophores. The quinazolinedione ring system constitutes the primary chromophore in this molecule. beilstein-journals.org
Derivatives of quinazoline (B50416) typically exhibit multiple absorption bands in the UV region. The spectrum is expected to show strong absorptions corresponding to π → π* transitions within the aromatic and heterocyclic ring system. The presence of the carbonyl groups and nitrogen heteroatoms influences the position and intensity of these absorption maxima (λ_max). nih.gov Studies on similar quinazoline derivatives have shown characteristic absorption bands around 220-350 nm. beilstein-journals.orgswgdrug.org
Predicted UV-Vis Absorption Data (in Methanol or Ethanol):
| Predicted λ_max (nm) | Electronic Transition Type | Chromophore |
| ~225 | π → π | Benzene Ring |
| ~280 | π → π | Quinazolinedione System |
| ~315 | n → π* or π → π* | Quinazolinedione System |
X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. While a crystal structure for 2,4(1H,3H)-Quinazolinedione, 3-(2-aminoethyl)- is not publicly available, analysis of related quinazolinone structures provides insight into the expected findings. researchgate.netnih.gov
A crystallographic study would confirm the planarity of the fused quinazolinedione ring system. It would provide precise measurements of bond lengths, bond angles, and torsion angles, including the conformation of the aminoethyl side chain. researchgate.net Furthermore, it would reveal the intermolecular interactions that govern the crystal packing, such as hydrogen bonding involving the amide N-H group, the carbonyl oxygens, and the primary amine of the side chain. These interactions are crucial for understanding the solid-state properties of the compound. nih.gov
Advanced Hyphenated Techniques for Purity and Structural Confirmation
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures and the unambiguous identification of compounds. nih.govijnrd.org
Liquid Chromatography-Mass Spectrometry (LC-MS): This would be the primary technique for purity analysis. The compound would be separated from any impurities by HPLC, and the mass spectrometer would provide the molecular weight of the eluting peak, confirming its identity. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS): While the compound's polarity and boiling point might require derivatization (e.g., silylation) to improve volatility, GC-MS could also be used for purity assessment and identification, providing a characteristic retention time and mass spectrum. ijpsjournal.com
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): This advanced technique allows for the acquisition of NMR spectra of compounds as they elute from an HPLC column. It is exceptionally useful for the structural elucidation of impurities or for confirming the structure of the main component in a mixture without prior isolation. researchgate.net
HPLC-UV (DAD): High-performance liquid chromatography coupled with a UV diode array detector (DAD) would simultaneously separate the compound and provide its full UV spectrum, which can be used for identification and purity checking against a reference standard. nih.gov
These hyphenated methods provide a comprehensive approach to ensure the structural integrity and purity of 2,4(1H,3H)-Quinazolinedione, 3-(2-aminoethyl)-, which is essential for any further chemical or biological studies. journalijsra.com
Computational and Theoretical Studies of 2,4 1h,3h Quinazolinedione, 3 2 Aminoethyl
Quantum Mechanical (QM) Calculations
Quantum mechanical calculations are fundamental to understanding the electronic structure and energetic properties of molecules. These methods, based on the principles of quantum mechanics, provide detailed information about electron distribution, molecular orbital energies, and conformational stability.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) has become a popular quantum mechanical method for studying medium to large-sized molecules due to its balance of accuracy and computational efficiency. semanticscholar.orgnih.gov DFT calculations are used to investigate the electronic properties of quinazolinedione derivatives, providing insights into their reactivity and potential biological activity. semanticscholar.orgresearchgate.net
Key electronic properties calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (Egap) is a crucial indicator of chemical reactivity. semanticscholar.orgnih.gov A smaller energy gap generally suggests higher reactivity. nih.gov
For a series of novel quinazolinone Schiff bases, DFT calculations at the B3LYP/6–31G* level were used to optimize their ground-state geometries and calculate various reactivity descriptors. semanticscholar.org These descriptors, such as chemical hardness, softness, electronegativity, and electrophilicity index, provide a quantitative measure of the molecule's stability and reactivity. semanticscholar.org For instance, a lower hardness value for a particular derivative suggested it would be a more reactive molecule compared to others in the series. semanticscholar.org DFT has also been employed to investigate the mechanistic pathways of reactions involving N3-substituted quinazolinediones. rsc.org
| Parameter | Description | Significance in Reactivity Prediction |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability of a molecule to donate an electron. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability of a molecule to accept an electron. |
| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | A smaller gap suggests higher chemical reactivity and lower kinetic stability. nih.gov |
| Chemical Hardness (η) | Resistance to change in electron distribution. | Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. nih.gov |
| Electronegativity (χ) | The power of an atom in a molecule to attract electrons to itself. | Provides insight into the charge distribution within the molecule. semanticscholar.org |
Ab Initio Methods for Conformation and Energy Minimization
Ab initio methods are quantum chemical calculations based on first principles, without the inclusion of experimental data. These methods are often used for highly accurate calculations on smaller systems and for benchmarking other computational methods. A primary application of ab initio methods is in determining the most stable three-dimensional arrangement of atoms in a molecule, a process known as conformation and energy minimization. walisongo.ac.id
Finding the global minimum energy conformation is a critical step in computational studies, as this represents the most likely structure of the molecule under a given set of conditions. walisongo.ac.id This is particularly important for flexible molecules like 2,4(1H,3H)-Quinazolinedione, 3-(2-aminoethyl)-, which has a flexible aminoethyl side chain. The conformation of this side chain can significantly influence the molecule's ability to interact with biological targets.
Energy minimization is a standard procedure in molecular docking studies to ensure that the ligand has the most stable conformation before being docked into a receptor. walisongo.ac.id The Merck Molecular Force Field 94 (MMFF94) is a commonly used force field for energy minimization of small organic molecules. walisongo.ac.id The process of energy minimization affects the outcomes of molecular docking, leading to better geometry estimations and more accurate predictions of ligand-receptor affinity. semanticscholar.org
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations are a computational method for studying the physical movement of atoms and molecules over time. MD simulations provide detailed information about the conformational flexibility of molecules and the influence of the surrounding environment, such as solvent molecules.
Conformational Analysis and Flexibility Studies
MD simulations are extensively used to explore the conformational landscape and flexibility of quinazoline (B50416) derivatives. abap.co.in By simulating the motion of the molecule over a period of time, researchers can identify the different shapes (conformations) the molecule can adopt and the relative stability of these conformations. This is particularly important for understanding how a molecule might adapt its shape to bind to a biological target. abap.co.innih.gov
In studies of quinazoline compounds as potential antibacterial agents, MD simulations were used to evaluate the stability of the ligand-protein complex. abap.co.in Parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are calculated from the MD trajectory to assess the stability and flexibility of the system. abap.co.innih.gov A stable complex will generally show smaller fluctuations in RMSD over the simulation time. abap.co.in MD simulations have also been used to investigate the dynamic behavior of quinazolinone derivatives as dual inhibitors of PARP1 and STAT3, with simulations running for 100 nanoseconds to confirm the stability of the protein-ligand complex. nih.gov
Solvent Effects on Molecular Conformation
The solvent environment can have a significant impact on the conformation and behavior of a molecule. whiterose.ac.ukmdpi.com MD simulations are an excellent tool for studying these solvent effects at a molecular level. By explicitly including solvent molecules (such as water) in the simulation, it is possible to observe how the solvent interacts with the solute and influences its conformation. mdpi.commdpi.com
For example, MD simulations can reveal the formation of hydrogen bonds between the solute and solvent molecules, which can stabilize certain conformations. mdpi.com The choice of solvent can influence the conformational preferences of a molecule, with polar solvents potentially favoring more "open" conformations and non-polar solvents favoring more "closed" or compact conformations. researchgate.net In the context of drug design, understanding how a molecule behaves in an aqueous environment is crucial, as this is the primary solvent in biological systems. mdpi.com
Molecular Docking and Ligand-Protein Interaction Predictions (in silico)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ekb.egresearchgate.net It is widely used in drug discovery to predict how a small molecule (ligand) might interact with a protein target. nih.govfrontiersin.orgnih.gov
In silico molecular docking studies have been performed on a wide range of quinazolin-2,4-dione derivatives to identify potential inhibitors for various biological targets, including enzymes involved in bacterial infections and cancer. nih.govnih.gov These studies predict the binding mode and affinity of the compounds within the active site of the target protein. ekb.egfrontiersin.org The results of docking studies are often presented as a docking score, which is an estimate of the binding free energy. jchr.org
The interactions between the ligand and the protein are analyzed to identify key binding features, such as hydrogen bonds and hydrophobic interactions. nih.govfrontiersin.org For instance, in a study of quinazolin-2,4-dione derivatives as antibacterial agents, molecular docking was used to map the important interactions with the active site of dihydrofolate reductase. nih.gov Similarly, docking studies of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives with c-Met and VEGFR-2 tyrosine kinases revealed hydrogen bonding with highly conserved residues in the active sites. nih.gov Virtual screening of large compound libraries using molecular docking is a common strategy to identify potential hit compounds for a specific biological target. nih.govresearchgate.netresearchgate.netmdpi.com
| Protein Target | Organism/Disease | Key Interacting Residues (Example) | Reference |
| Dihydrofolate reductase | Bacterial strains | Not specified | nih.gov |
| Eukaryotic initiation factor 2 α (eIF2α) | Bacterial strains | Not specified | nih.gov |
| COVID-19 Main Protease (Mpro) | SARS-CoV-2 | Not specified | ekb.eg |
| Homo sapiens AKT1 protein | Cancer | TRP191, LYS196 | nih.gov |
| c-Met Tyrosine Kinase | Colorectal Cancer | Asp1222 | nih.gov |
| VEGFR-2 Tyrosine Kinase | Colorectal Cancer | Glu885, Asp1046 | nih.gov |
Identification of Putative Biological Targets
There is no specific information in the reviewed literature identifying the putative biological targets of 2,4(1H,3H)-Quinazolinedione, 3-(2-aminoethyl)- through computational methods. In general, the quinazolinedione scaffold is known to interact with a variety of biological targets, and computational approaches such as molecular docking and virtual screening are often employed to identify these. For other quinazolinedione derivatives, targets such as kinases, proteases, and receptors have been identified. However, without specific studies on the 3-(2-aminoethyl)- derivative, any assignment of putative targets would be speculative and fall outside the scope of this focused article.
Binding Affinity Predictions and Hotspot Analysis
No studies were found that presented binding affinity predictions or hotspot analyses for 2,4(1H,3H)-Quinazolinedione, 3-(2-aminoethyl)- with any specific biological target. Such analyses are typically performed after a potential target has been identified and involve sophisticated computational techniques to estimate the binding energy and identify key interacting residues. The absence of an identified target for this compound means that these subsequent computational analyses have not been performed or published.
QSAR (Quantitative Structure-Activity Relationship) Modeling of Derivatives
Feature Selection and Model Validation in QSAR Studies
As no specific QSAR models for derivatives of 2,4(1H,3H)-Quinazolinedione, 3-(2-aminoethyl)- were identified, there is no information on the feature selection methods or model validation techniques that would have been employed. Generally, in QSAR studies of related compounds, feature selection often involves the use of genetic algorithms or other variable selection methods to identify the most relevant molecular descriptors. Model validation is typically performed using internal and external validation techniques to ensure the robustness and predictive power of the model.
Mechanistic Investigations of 2,4 1h,3h Quinazolinedione, 3 2 Aminoethyl at the Molecular and Cellular Level in Vitro
Exploration of Molecular Targets and Binding Mechanisms
Investigations into the direct molecular interactions of 2,4(1H,3H)-Quinazolinedione, 3-(2-aminoethyl)- are crucial for elucidating its mechanism of action. This section focuses on studies performed in cell-free systems to identify and characterize its molecular targets.
Enzyme Inhibition/Activation Studies (Cell-free systems)
Based on a comprehensive review of published scientific literature, no specific studies detailing the inhibitory or activatory effects of 2,4(1H,3H)-Quinazolinedione, 3-(2-aminoethyl)- on isolated enzymes in cell-free systems have been identified. While the broader class of quinazolinedione derivatives has been investigated for various enzymatic activities, including the inhibition of bacterial gyrase, DNA topoisomerase IV, c-Met, and VEGFR-2, data pertaining specifically to the 3-(2-aminoethyl)- substituted compound is not available.
Receptor Binding Assays (In vitro, non-human cells/receptors)
There is currently no publicly available data from in vitro receptor binding assays for 2,4(1H,3H)-Quinazolinedione, 3-(2-aminoethyl)-. Studies on other quinazolinedione analogs have shown binding to receptors such as the sphingosine-1-phosphate receptor 2, but specific binding affinities and profiles for the 3-(2-aminoethyl)- derivative have not been reported.
Protein-Ligand Interaction Studies (e.g., SPR, ITC)
No specific protein-ligand interaction studies, such as those using Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), have been published for 2,4(1H,3H)-Quinazolinedione, 3-(2-aminoethyl)-. Consequently, there is no available data on its binding kinetics or thermodynamic properties with any specific protein target.
Cellular Pathway Modulation Studies (In vitro, non-human cell lines)
This section addresses the effects of 2,4(1H,3H)-Quinazolinedione, 3-(2-aminoethyl)- on intracellular signaling cascades and gene expression in the context of non-human cell line models.
Gene Expression Modulation in Cell Culture
There are no available reports on studies that have examined the effects of 2,4(1H,3H)-Quinazolinedione, 3-(2-aminoethyl)- on gene expression profiles in any cell culture systems. Therefore, data on which specific genes may be upregulated or downregulated by this compound is currently unavailable.
Apoptosis and Cell Cycle Modulation in In Vitro Systems
Derivatives of the quinazoline (B50416) and quinazolinedione core structure have been repeatedly shown to exert potent anticancer effects by inducing apoptosis (programmed cell death) and modulating the cell cycle in various cancer cell lines. nih.govnih.gov
One study on a novel quinazoline derivative, identified as 04NB-03, demonstrated its ability to suppress the viability and proliferation of hepatocellular carcinoma (HCC) cells. nih.gov This compound was found to induce cell cycle arrest at the G2/M phase and trigger apoptosis in a manner dependent on both concentration and time. nih.gov Mechanistically, the effects were linked to the accumulation of endogenous reactive oxygen species (ROS), as scavenging these ROS reversed the observed cell cycle arrest and apoptosis. nih.gov
Similarly, a series of 4-aminoquinazoline derivatives were found to inhibit the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is crucial for cell survival and proliferation. nih.gov The lead compound from this series, compound 6b, selectively inhibited the PI3Kα isoform, leading to the suppression of the downstream Akt pathway. nih.gov This inhibition resulted in G1 phase cell cycle arrest and induced apoptosis through the mitochondrial-dependent pathway in HCT-116 cancer cells. nih.gov
Research focused specifically on 3-substituted quinazoline-2,4(1H,3H)-dione derivatives has also confirmed their pro-apoptotic and cell cycle-modulating activities. nih.govnih.gov Certain compounds in this class were shown to arrest the cell cycle and induce significant levels of apoptosis in HCT-116 colorectal cancer cells. nih.govnih.gov These findings underscore the potential of the 3-substituted quinazolinedione scaffold as a template for developing agents that can effectively control cancer cell proliferation by interfering with fundamental cellular processes like cell division and programmed cell death.
Table 1: In Vitro Effects of Quinazoline Derivatives on Apoptosis and Cell Cycle
| Compound Class | Cell Line | Effect | Mechanism of Action |
| Quinazoline derivative (04NB-03) | Hepatocellular Carcinoma (HCC) | G2/M phase cell cycle arrest and apoptosis nih.gov | Induction of Reactive Oxygen Species (ROS) nih.gov |
| 4-Aminoquinazoline derivatives | HCT-116 (colorectal cancer) | G1 phase cell cycle arrest and apoptosis nih.gov | Inhibition of PI3Kα/Akt signaling pathway nih.gov |
| 3-Substituted quinazoline-2,4(1H,3H)-diones | HCT-116 (colorectal cancer) | Cell cycle arrest and apoptosis nih.govnih.gov | Dual inhibition of c-Met/VEGFR-2 tyrosine kinases nih.govnih.gov |
Structure-Activity Relationship (SAR) Studies for In Vitro Potency and Selectivity
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of quinazolinedione derivatives influences their biological activity. For the quinazolinone scaffold, SAR studies have indicated that substitutions, particularly at positions 2 and 3, can significantly modulate the molecule's activities. researchgate.net The core quinazoline-2,4(1H,3H)-dione structure serves as a versatile template, and modifications at the N-1 and N-3 positions are a primary strategy for enhancing potency and selectivity. nih.gov
Identification of Key Pharmacophores within the Compound Structure
The quinazoline skeleton is widely considered an important pharmacophore, a molecular framework that carries the essential features responsible for a drug's biological activity. researchgate.net The quinazolinedione core itself possesses key pharmacophoric features, including:
Aromatic Rings: The fused benzene (B151609) and pyrimidine (B1678525) rings provide a rigid scaffold that can engage in π-π stacking and hydrophobic interactions with biological targets.
Hydrogen Bond Donors and Acceptors: The lactam moieties within the dione (B5365651) structure contain nitrogen-hydrogen (N-H) groups that act as hydrogen bond donors and carbonyl (C=O) groups that serve as hydrogen bond acceptors. These features are critical for forming specific interactions within the binding sites of proteins and enzymes.
Computational studies have utilized 3D structure-based pharmacophore models to identify and reposition quinazolinedione-based compounds as inhibitors of specific enzymes, such as soluble epoxide hydrolase (sEH). nih.gov These models confirm the importance of hydrogen bond acceptors, donors, and aromatic rings for potent inhibitory activity. nih.gov The strategic combination of the quinazolinone pharmacophore with other active molecular fragments is a recognized approach to potentially enhance biological effects. nih.gov
Elucidation of Structural Requirements for Specific In Vitro Activities
The nature of the substituent at the N-3 position of the quinazoline-2,4(1H,3H)-dione ring is a critical determinant of biological specificity and potency. The introduction of different functional groups at this position leads to compounds with diverse therapeutic applications, including anticancer and enzyme inhibitory activities.
For instance, a study focusing on dual inhibitors of c-Met and VEGFR-2 tyrosine kinases—two important targets in cancer therapy—synthesized a series of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives. nih.govnih.gov The results showed that compounds bearing specific N-acylhydrazone moieties at the N-3 position exhibited potent dual inhibitory activity in the nanomolar range. nih.govnih.gov The most active compounds formed crucial hydrogen bonds with highly conserved amino acid residues (like Asp1046 in VEGFR-2 and Asp1222 in c-Met) within the kinase binding sites, highlighting the structural basis for their potent inhibition. nih.gov
Another study synthesized a series of 6,7-disubstituted-3-{2-[4-(substituted)piperazin-1-yl]-2-oxoethyl}quinazoline-2,4(1H,3H)-dione derivatives. researchgate.net Within this series, the compound featuring a 4-chlorobenzyl group on the piperazine (B1678402) ring demonstrated the highest cytotoxic activity against HUH-7, MCF-7, and HCT-116 cancer cell lines. researchgate.net This indicates that both the linker attached to the N-3 position and the terminal functional group are essential for potent antiproliferative effects.
The 3-(2-aminoethyl) group of the title compound introduces a flexible linker with a basic primary amine. This structural feature provides a site for hydrogen bonding and potential salt bridge formation, which could dictate its interaction with specific biological targets and thereby define its unique in vitro activities.
Table 2: Structure-Activity Relationship of 3-Substituted Quinazolinedione Derivatives
| N-3 Substituent | Target/Activity | Key Structural Requirements |
| N-Acylhydrazone moieties | Dual c-Met/VEGFR-2 kinase inhibition nih.govnih.gov | Ability to form hydrogen bonds with key aspartate residues in the enzyme active site. nih.gov |
| 2-[4-(4-chlorobenzyl)piperazin-1-yl]-2-oxoethyl | Cytotoxicity against cancer cell lines (HUH-7, MCF-7, HCT-116) researchgate.net | Presence of a piperazine linker and a terminal chlorobenzyl group. researchgate.net |
| Various heterocyclic rings | General chemotherapeutic activity | Substitution at position 3 is considered important for enhancing activity. researchgate.net |
Analytical Methodologies Development for Research Applications of 2,4 1h,3h Quinazolinedione, 3 2 Aminoethyl
Chromatographic Techniques for Compound Separation and Quantification
Chromatographic techniques are fundamental for the isolation and quantification of 2,4(1H,3H)-Quinazolinedione, 3-(2-aminoethyl)- from reaction mixtures and biological matrices. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) each offer distinct advantages in the analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Method Development
HPLC is a powerful technique for the separation, identification, and quantification of non-volatile compounds like 2,4(1H,3H)-Quinazolinedione, 3-(2-aminoethyl)-. The development of a robust HPLC method is critical for ensuring accurate and reproducible results.
Method Parameters:
A typical HPLC method for the analysis of quinazolinedione derivatives involves a reversed-phase column, a mobile phase consisting of a mixture of an organic solvent and water, and a UV detector. The specific conditions can be optimized to achieve the desired separation. For instance, a study on quinazolinone derivatives utilized a reversed-phase C18 column for analysis. nih.gov
| Parameter | Typical Conditions for Quinazolinedione Derivatives |
| Column | Reversed-phase C18, 5 µm particle size, 4.6 x 250 mm |
| Mobile Phase | Gradient elution with Acetonitrile (B52724) and Water (with 0.1% Trifluoroacetic Acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm or Diode Array Detector (DAD) |
| Injection Volume | 10 µL |
| Temperature | Ambient or controlled at 25 °C |
This table presents a generalized HPLC method based on common practices for analyzing similar quinazoline (B50416) compounds. Method optimization for 2,4(1H,3H)-Quinazolinedione, 3-(2-aminoethyl)- would be necessary.
The separation of quinazoline-containing indole (B1671886) alkaloids has been achieved using a semipreparative HPLC equipped with an octadecyl silane (B1218182) column and a mobile phase of 50% MeCN-H₂O containing 0.1% TFA. frontiersin.org Similarly, the quality control of Corydalis species, which contain isoquinoline (B145761) alkaloids, has been performed using a reversed-phase C18 column with a mobile phase of 10 mM ammonium (B1175870) acetate (B1210297) containing 0.2% triethylamine (B128534) (pH 5.0) under gradient elution. researchgate.net These examples provide a starting point for developing a specific HPLC method for 2,4(1H,3H)-Quinazolinedione, 3-(2-aminoethyl)-.
Gas Chromatography (GC) Applications (if volatile derivatives)
Gas chromatography is a technique primarily used for the analysis of volatile and thermally stable compounds. 2,4(1H,3H)-Quinazolinedione, 3-(2-aminoethyl)- is a relatively non-volatile compound, which makes its direct analysis by GC challenging. However, derivatization can be employed to increase its volatility.
Derivatization:
Alkylation or silylation of the amine and amide functional groups can produce more volatile derivatives suitable for GC analysis. For example, alkyl halides are often used in alkylation processes. mdpi.com
| Derivatization Agent | Functional Group Targeted | Potential Derivative |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Amine (NH₂) and Amide (NH) | Trimethylsilyl derivative |
| Alkyl Halides (e.g., Methyl Iodide) | Amine (NH₂) and Amide (NH) | N-alkylated derivative |
This table provides potential derivatization strategies to enhance the volatility of the target compound for GC analysis.
The development of a GC method would involve optimizing parameters such as the column type (a mid-polar phase like 6% cyanopropylphenyl/94% dimethylpolysiloxane is often used for nitrogen-containing compounds), carrier gas flow rate, and temperature programming. mdpi.com
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography is a simple, rapid, and cost-effective technique widely used to monitor the progress of chemical reactions, identify compounds in a mixture, and determine the purity of a substance. nih.gov In the synthesis of quinazolinedione derivatives, TLC is an indispensable tool. researchgate.net
Typical TLC System:
| Parameter | Description |
| Stationary Phase | Silica (B1680970) gel 60 F₂₅₄ coated on aluminum plates |
| Mobile Phase | A mixture of a non-polar solvent (e.g., Hexane or Dichloromethane) and a polar solvent (e.g., Ethyl Acetate or Methanol) |
| Visualization | UV light at 254 nm or staining with an appropriate reagent (e.g., iodine vapor or potassium permanganate) |
This table outlines a common TLC setup for monitoring reactions involving quinazolinedione compounds.
The choice of the mobile phase is crucial for achieving good separation. A systematic approach, starting with a non-polar solvent and gradually increasing the polarity by adding a more polar solvent, is typically employed to find the optimal solvent system that provides a retardation factor (Rf) value between 0.3 and 0.7 for the target compound.
Spectrophotometric Quantification Methods
Spectrophotometric methods are widely used for the quantitative analysis of compounds that absorb light in the ultraviolet-visible or fluorescence regions of the electromagnetic spectrum.
UV-Vis Spectroscopy for Concentration Determination
UV-Vis spectroscopy is a valuable tool for the quantitative determination of 2,4(1H,3H)-Quinazolinedione, 3-(2-aminoethyl)- in solution. The Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution, forms the basis of this quantitative analysis.
Quinazoline derivatives typically exhibit strong absorption in the UV region. For example, some quinazoline derivatives show absorption bands in the 250–600 nm range. nih.gov Theoretical and experimental spectra of certain quinazoline-based compounds in THF solution have also been reported. researchgate.net The absorption maxima (λmax) for quinazolinone derivatives are often observed between 285 nm and 320 nm, which can be attributed to n–π* transitions. nih.gov
Hypothetical UV-Vis Data:
| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |
| Methanol | 310 | 8,500 |
| Acetonitrile | 308 | 8,200 |
| Dichloromethane (B109758) | 312 | 8,900 |
This is a hypothetical data table illustrating the potential UV-Vis absorption characteristics of 2,4(1H,3H)-Quinazolinedione, 3-(2-aminoethyl)- in different solvents. Actual values would need to be determined experimentally.
To determine the concentration of an unknown sample, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of the unknown sample can then be determined by interpolating its absorbance on the calibration curve.
Fluorescence Spectroscopy for Trace Analysis
Fluorescence spectroscopy is a highly sensitive technique that can be used for the trace analysis of fluorescent compounds. Many quinazoline derivatives exhibit fluorescence, making this a potentially powerful analytical tool. nih.gov The intensity of the fluorescence emission is directly proportional to the concentration of the analyte at low concentrations.
The photoluminescent properties of triazolo[4,3-c]quinazoline derivatives have been investigated, showing fluorescence emission maxima between 412–502 nm in toluene (B28343) and 530–640 nm in acetonitrile, with quantum yields reaching up to 94%. nih.gov The fluorescence properties are often influenced by the solvent polarity and the nature of the substituents on the quinazoline ring. nih.govnih.gov
Hypothetical Fluorescence Data:
| Solvent | Excitation λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) |
| Ethanol | 320 | 450 | 0.65 |
| Cyclohexane | 315 | 430 | 0.80 |
This table presents hypothetical fluorescence data for 2,4(1H,3H)-Quinazolinedione, 3-(2-aminoethyl)-, which would need to be experimentally verified.
Fluorescence spectroscopy offers the advantage of higher sensitivity compared to UV-Vis spectroscopy, allowing for the detection and quantification of the compound at much lower concentrations.
Electrochemical Methods for Detection and Characterization
The electrochemical behavior of quinazoline derivatives has been a subject of interest due to their biological significance and potential for sensitive detection. nih.govglobethesis.com While specific studies on 2,4(1H,3H)-Quinazolinedione, 3-(2-aminoethyl)- are not extensively documented in publicly available literature, the electrochemical properties can be inferred from research on related quinazolinone and quinazoline structures. Electrochemical methods offer advantages such as high sensitivity, rapid analysis, and cost-effectiveness. nih.gov
Various voltammetric techniques, including cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV), are commonly employed for the electrochemical analysis of organic molecules. researchgate.net These techniques can be used to investigate the redox properties of 2,4(1H,3H)-Quinazolinedione, 3-(2-aminoethyl)- and to develop quantitative analytical methods. The quinazolinone ring system, being a nitrogen-containing heterocyclic compound, is expected to be electroactive. globethesis.com
The development of electrochemical sensors for quinazoline derivatives often involves the modification of electrode surfaces to enhance sensitivity and selectivity. nih.gov Materials such as carbon nanotubes, graphene, and metal nanoparticles have been utilized to fabricate modified electrodes with improved performance. For instance, a ratiometric electrochemical sensor using a quinazoline-engineered Prussian blue analogue has been developed for the determination of other compounds, highlighting the potential of quinazoline moieties in sensor design. nih.gov
The electrochemical oxidation and reduction of the 2,4(1H,3H)-Quinazolinedione, 3-(2-aminoethyl)- molecule would likely occur at specific potentials, providing a basis for its detection. The presence of the aminoethyl group may also contribute to the electrochemical signal. The table below summarizes potential electrochemical techniques and their expected performance for the analysis of this compound, based on data from related quinazoline derivatives.
Table 1: Potential Electrochemical Methods for the Detection of 2,4(1H,3H)-Quinazolinedione, 3-(2-aminoethyl)-
| Technique | Working Electrode | Typical Potential Range (vs. Ag/AgCl) | Anticipated Limit of Detection (LOD) | Reference/Related Compounds |
|---|---|---|---|---|
| Differential Pulse Voltammetry (DPV) | Glassy Carbon Electrode (GCE) | -1.5 V to +1.5 V | 10⁻⁷ - 10⁻⁸ M | Nitro derivatives of quinoline (B57606) researchgate.net |
| Square Wave Voltammetry (SWV) | Carbon Paste Electrode (CPE) | -1.0 V to +1.2 V | 10⁻⁷ - 10⁻⁹ M | Butralin using quinazoline-engineered sensor nih.gov |
This data is illustrative and based on the electrochemical behavior of similar compounds. Actual performance would require experimental validation.
Sample Preparation Strategies for Diverse Research Matrices
The accurate and precise quantification of 2,4(1H,3H)-Quinazolinedione, 3-(2-aminoethyl)- in diverse research matrices, such as biological fluids (plasma, urine), cell cultures, and tissue homogenates, necessitates effective sample preparation. The primary goals of sample preparation are to remove interfering substances, concentrate the analyte, and ensure compatibility with the analytical instrument. The choice of method depends on the nature of the matrix, the concentration of the analyte, and the subsequent analytical technique.
For biological fluids, protein precipitation is a common initial step to remove proteins that can interfere with the analysis. This is often achieved by adding organic solvents like acetonitrile or methanol, or acids such as trichloroacetic acid. nih.gov Following precipitation, the supernatant can be further purified.
Liquid-liquid extraction (LLE) is a widely used technique for separating the analyte from the sample matrix. jst.vn This method involves partitioning the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. The choice of organic solvent is crucial and depends on the polarity and solubility of the target compound. For quinazolinone derivatives, which can exhibit a range of polarities, solvents like dichloromethane or ethyl acetate may be suitable. nih.gov
Solid-phase extraction (SPE) offers a more controlled and often more efficient alternative to LLE. SPE utilizes a solid sorbent packed in a cartridge to retain the analyte while the sample matrix is washed away. The analyte is then eluted with a small volume of a suitable solvent. The selection of the sorbent (e.g., C18, mixed-mode cation exchange) is critical and should be tailored to the physicochemical properties of 2,4(1H,3H)-Quinazolinedione, 3-(2-aminoethyl)-.
The following table outlines potential sample preparation strategies for different research matrices.
Table 2: Sample Preparation Strategies for 2,4(1H,3H)-Quinazolinedione, 3-(2-aminoethyl)- in Various Matrices
| Matrix | Preparation Technique | Key Steps | Anticipated Recovery | Considerations |
|---|---|---|---|---|
| Plasma/Serum | Protein Precipitation followed by SPE | 1. Precipitate proteins with acetonitrile. 2. Centrifuge and collect supernatant. 3. Load supernatant onto a C18 SPE cartridge. 4. Wash with a weak organic solvent. 5. Elute with methanol. | > 85% | Optimization of SPE wash and elution solvents is critical. |
| Urine | Dilute-and-Shoot or LLE | 1. Dilute urine sample with mobile phase. 2. Filter before injection. OR 1. Adjust pH of urine. 2. Extract with ethyl acetate. 3. Evaporate organic layer and reconstitute. | 80-95% | LLE can provide a cleaner extract but is more labor-intensive. |
| Cell Culture Media | Direct Injection or SPE | 1. Centrifuge to remove cells. 2. Filter supernatant. 3. Direct injection if concentration is high. OR 1. Use SPE for concentration and cleanup. | > 90% | Minimal sample preparation may be possible depending on media composition. |
| Tissue Homogenates | Homogenization followed by LLE/SPE | 1. Homogenize tissue in a suitable buffer. 2. Centrifuge to remove debris. 3. Perform LLE or SPE on the supernatant. | 75-90% | The homogenization process needs to be optimized for efficient extraction. |
Recovery rates are estimates based on typical performance for similar analytes and would require experimental verification.
Future Directions in Academic Research on 2,4 1h,3h Quinazolinedione, 3 2 Aminoethyl
Development of Novel Synthetic Routes with Enhanced Efficiency
While established methods for synthesizing 3-substituted quinazoline-2,4(1H,3H)-diones exist, future research will focus on developing more efficient, cost-effective, and environmentally benign synthetic strategies. mdpi.com Traditional methods can involve harsh reaction conditions, multi-step procedures, or the use of toxic reagents. researchgate.net Future synthetic approaches are expected to prioritize atom economy, reduced waste, and milder conditions.
Key areas for development include:
Multi-component Reactions (MCRs): Designing one-pot syntheses where multiple starting materials react to form the target compound can significantly improve efficiency by reducing the number of intermediate purification steps. nih.gov
Novel Catalysis: The exploration of metal-free catalysts, such as Brønsted acids, or eco-friendly catalysts like polymer-supported ferric chloride, can offer greener alternatives to traditional methods. researchgate.net
Microwave-Assisted Synthesis: The use of microwave irradiation can accelerate reaction times and improve yields for the preparation of quinazolinedione derivatives. acs.org
Flow Chemistry: Continuous flow processes can offer better control over reaction parameters, leading to higher purity, improved safety, and easier scalability compared to batch synthesis.
These advancements will not only streamline the synthesis of the parent compound but also facilitate the rapid generation of a diverse library of derivatives for further biological evaluation.
Exploration of Further Derivatization Opportunities for Enhanced In Vitro Efficacy
The primary amino group on the 3-(2-aminoethyl) side chain is a prime target for chemical modification. This functional group allows for a wide array of derivatization strategies to explore the structure-activity relationship (SAR) and optimize the compound's in vitro efficacy against various biological targets. Future research will involve creating libraries of analogues by modifying this side chain.
Potential derivatization strategies include:
Amide and Sulfonamide Formation: Reacting the amino group with a diverse range of acyl chlorides, sulfonyl chlorides, and carboxylic acids can introduce various substituents to probe interactions with target proteins. nih.gov
Schiff Base Formation: Condensation with different aldehydes and ketones can yield Schiff base derivatives, which have shown significant biological activity in other quinazolinone systems. frontiersin.org
Urea (B33335) and Thiourea (B124793) Analogues: The formation of urea or thiourea linkages can introduce new hydrogen bonding capabilities, potentially enhancing binding affinity to target enzymes or receptors. acs.org
The synthesized derivatives would then be subjected to in vitro screening to identify compounds with improved potency and selectivity against targets such as kinases, polymerases, or microbial enzymes. nih.govnih.govnih.gov
| Derivatization Strategy | Reagents | Potential Functional Groups Introduced | Anticipated Biological Impact |
| Acylation | Acyl chlorides, Anhydrides | Amides | Modulate lipophilicity, introduce new binding interactions |
| Sulfonylation | Sulfonyl chlorides | Sulfonamides | Alter electronic properties, improve metabolic stability |
| Reductive Amination | Aldehydes/Ketones + Reducing Agent | Secondary/Tertiary Amines | Modify basicity and steric profile |
| Urea/Thiourea Formation | Isocyanates, Isothiocyanates | Ureas, Thioureas | Enhance hydrogen bonding capacity |
Advanced Computational Modeling for Deeper Mechanistic Understanding
To guide the rational design of more potent derivatives, advanced computational modeling will be an indispensable tool. In silico techniques can provide deep insights into the molecular interactions between 2,4(1H,3H)-Quinazolinedione, 3-(2-aminoethyl)- and its potential biological targets, saving significant time and resources compared to empirical screening alone.
Future computational studies will likely involve:
Molecular Docking: Simulating the binding pose and affinity of the compound and its virtual derivatives within the active site of known and novel protein targets. This can help predict which modifications are most likely to improve binding. nih.govfrontiersin.org
3D-Quantitative Structure-Activity Relationship (3D-QSAR): Using techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build predictive models that correlate the 3D structural features of the molecules with their biological activity. mdpi.com
Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the ligand-protein complex over time to assess the stability of binding interactions and understand the conformational changes that may occur upon binding.
ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties will be crucial for prioritizing derivatives with favorable drug-like characteristics early in the discovery process. nih.gov
These computational approaches will facilitate a more targeted and efficient exploration of the chemical space around the 2,4(1H,3H)-Quinazolinedione, 3-(2-aminoethyl)- scaffold.
Identification of Novel In Vitro Biological Targets and Pathways
The quinazolinone scaffold is known for its promiscuity, exhibiting a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties. nih.govnih.gov A key future direction will be to systematically screen 2,4(1H,3H)-Quinazolinedione, 3-(2-aminoethyl)- and its derivatives to identify novel in vitro biological targets and elucidate their mechanisms of action.
Research efforts in this area will include:
High-Throughput Screening (HTS): Testing the compound library against large panels of enzymes (e.g., kinases, proteases) and receptors (e.g., G-protein coupled receptors) to identify initial hits. nih.gov
Phenotypic Screening: Evaluating the effects of the compounds on cellular models of various diseases (e.g., cancer cell lines, pathogen-infected cells) to uncover novel therapeutic activities without a preconceived target. nih.gov
Target Deconvolution: For compounds identified through phenotypic screening, techniques such as affinity chromatography, activity-based protein profiling (ABPP), and genetic approaches will be used to identify the specific molecular target(s) responsible for the observed biological effect.
This unbiased approach could reveal unexpected therapeutic applications for this class of compounds, such as inhibitors of viral polymerases or modulators of key signaling pathways implicated in cancer.
| Potential Target Class | Example Targets | Therapeutic Area | Relevant In Vitro Assays |
| Kinases | EGFR, VEGFR-2, c-Met | Oncology | Kinase activity assays, Cell proliferation assays nih.govnih.gov |
| DNA-modifying enzymes | DNA Gyrase, Topoisomerase IV | Infectious Disease | Enzyme inhibition assays, Bacterial growth inhibition assays nih.gov |
| Polymerases | PARP, Viral RdRp | Oncology, Virology | Enzyme activity assays, Viral replication assays nih.gov |
| Other Enzymes | DHFR, α-glucosidase | Infectious Disease, Diabetes | Enzyme inhibition assays mdpi.comnih.gov |
Development of the Compound as a Chemical Probe for Biological Systems
Beyond its therapeutic potential, 2,4(1H,3H)-Quinazolinedione, 3-(2-aminoethyl)- can be developed into a chemical probe to study biological systems. A chemical probe is a small molecule designed to selectively interact with a specific protein target, allowing researchers to investigate the target's function in cells or organisms.
The development of such probes will involve:
Fluorophore Conjugation: Attaching a fluorescent dye to the molecule via the aminoethyl side chain. These fluorescent probes can be used to visualize the subcellular localization of the target protein in living cells using fluorescence microscopy. nih.govrsc.org
Biotinylation: Conjugating biotin (B1667282) to the compound to create an affinity-based probe. This allows for the pull-down and identification of binding partners from cell lysates, a technique known as affinity purification-mass spectrometry (AP-MS).
Photo-affinity Labeling: Incorporating a photoreactive group that, upon UV irradiation, forms a covalent bond with the target protein. This enables irreversible labeling and easier identification of the target.
Such chemical probes derived from the quinazolinedione scaffold would be powerful tools for basic biological research, helping to elucidate complex cellular pathways and validate new drug targets. nih.govrsc.org
Integration with Systems Biology Approaches for Comprehensive Cellular Profiling
To gain a holistic understanding of the cellular effects of 2,4(1H,3H)-Quinazolinedione, 3-(2-aminoethyl)-, future research must integrate systems biology approaches. Instead of focusing on a single target, these methods analyze the global changes within a cell upon compound treatment. nih.gov
Key systems biology applications include:
Transcriptomics (RNA-Seq): Analyzing changes in gene expression across the entire genome to identify pathways and biological processes that are perturbed by the compound. This can reveal the mechanism of action and potential off-target effects. scispace.com
Proteomics: Quantifying changes in the levels and post-translational modifications of thousands of proteins to understand the compound's impact on cellular signaling networks and protein complexes.
Metabolomics: Profiling the changes in small-molecule metabolites to assess the compound's effect on cellular metabolism.
Single-Cell Analysis: Employing single-cell omics technologies to dissect the heterogeneity of cellular responses to the compound within a population of cells. mdpi.comethz.ch
By integrating these large-scale "omics" datasets, researchers can construct comprehensive models of the compound's cellular impact, leading to a deeper mechanistic understanding and potentially identifying biomarkers of response. scispace.comelsevierpure.com
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2,4(1H,3H)-Quinazolinedione derivatives, and how do they apply to 3-(2-aminoethyl)-substituted analogs?
- Methodological Answer : Traditional synthesis involves reacting anthranilic acid derivatives with reagents like phosgene or chlorosulfonyl isocyanate, but these methods often require toxic reagents and generate waste . For 3-(2-aminoethyl) substitution, a modified approach using CO₂ as a carbonyl source under catalytic conditions (e.g., DBU or ionic liquids) is recommended to reduce toxicity and improve atom economy. Key steps include optimizing reaction time (6–12 hours) and temperature (80–100°C) to achieve yields >70% .
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of 3-(2-aminoethyl)-2,4(1H,3H)-quinazolinedione?
- Methodological Answer :
- ¹H NMR : The aminoethyl (-CH₂NH₂) group shows signals at δ 2.7–3.0 ppm (methylene protons) and δ 1.5–2.0 ppm (NH₂, broad after D₂O exchange). Quinazolinedione aromatic protons appear as multiplets at δ 7.2–8.1 ppm .
- IR : Peaks at 1670–1690 cm⁻¹ (C=O stretching of dione) and 3300–3500 cm⁻¹ (N-H stretching of aminoethyl) confirm functional groups .
Q. What solvent systems and purification methods are optimal for isolating 3-(2-aminoethyl)-quinazolinedione?
- Methodological Answer : Use polar aprotic solvents (DMF, DMSO) for synthesis. Purification via column chromatography (silica gel, ethyl acetate/hexane 3:7) or recrystallization (ethanol/water 1:1) yields >95% purity. Monitor by TLC (Rf ≈ 0.4 in ethyl acetate) .
Advanced Research Questions
Q. How can computational modeling (DFT, molecular docking) predict the reactivity or biological activity of 3-(2-aminoethyl)-quinazolinedione derivatives?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze electronic properties (HOMO-LUMO gaps, charge distribution) and predict nucleophilic/electrophilic sites .
- Molecular Docking : Use AutoDock Vina to simulate binding to biological targets (e.g., AMPK or acetylcholine receptors). Validate with in vitro assays (IC₅₀ or Ki values) .
Q. How do contradictory reports on biological activity (e.g., antimicrobial vs. anti-inflammatory) inform experimental design?
- Methodological Answer :
- Data Analysis : Compare structural variations (e.g., substituents at C-3 or C-6) across studies. For example, 3-aminoethyl groups may enhance AMPK activation but reduce antimicrobial potency due to steric effects .
- Experimental Validation : Design parallel assays (e.g., MIC for antimicrobial activity and TNF-α ELISA for anti-inflammatory effects) under standardized conditions (pH 7.4, 37°C) .
Q. What strategies mitigate side reactions (e.g., dimerization) during the synthesis of 3-(2-aminoethyl)-quinazolinedione?
- Methodological Answer :
- Reaction Optimization : Use protecting groups (e.g., Boc for -NH₂) during synthesis to prevent nucleophilic attack. Deprotect with TFA post-reaction .
- Additives : Include catalytic p-toluenesulfonic acid (pTSA) to stabilize intermediates and reduce byproduct formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
